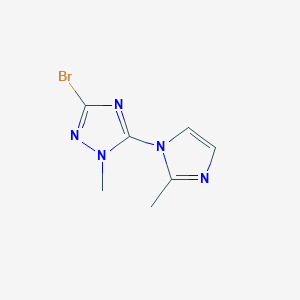

3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-1-methyl-5-(2-methylimidazol-1-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN5/c1-5-9-3-4-13(5)7-10-6(8)11-12(7)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINMQVAVVTWVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC(=NN2C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound in the triazole family, featuring a bromine atom at the 3-position, a methyl group at the 1-position, and a 2-methyl-1H-imidazol-1-yl substituent at the 5-position. Triazole rings are known for diverse biological activities, making derivatives of this structure interesting in medicinal chemistry.

Synthesis

The synthesis of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole can be achieved through several methods.

Applications

The applications of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole are varied and include use in pharmaceuticals and agriculture. Compounds containing the triazole moiety exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. Specifically, derivatives like 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole have shown promise in pharmaceutical and agricultural applications. Interaction studies often focus on its binding affinity to various biological targets to elucidate the mechanism of action and potential therapeutic uses of the compound.

The uniqueness of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-triazole lies in its specific combination of functional groups that confer both biological activity and potential applications in pharmaceuticals and agriculture. The presence of both bromine and imidazole enhances its reactivity and selectivity towards biological targets compared to other similar compounds.

Structural Similarities

Several compounds share structural similarities with 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole:

| Compound Name | Unique Features |

|---|---|

| 5-Methyl-1H-imidazole | Lacks bromine; simpler structure |

| 3-Amino-5-(2-methylimidazolyl)-triazole | Contains an amino group; different biological properties |

| 4-Bromo-thiazole | Different heterocyclic structure; used in different applications |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole and related triazole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| 3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole | 1630763-54-0 | C₇H₈BrN₅O | 258.08 | Br (C3), CH₃ (C1), 2-Me-imidazole (C5) | Not reported | Organic solvents |

| 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 1609402-81-4 | C₄H₃BrF₃N₃ | 229.99 | Br (C3), CH₃ (C1), CF₃ (C5) | Not reported | Lipophilic media |

| 5-Bromo-3-phenyl-1H-1,2,4-triazole | CID 12217070 | C₈H₆BrN₃ | 224.06 | Br (C5), phenyl (C3) | Not reported | Moderate polarity |

| 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | C₂₂H₁₅BrN₄OS | 467.35 | Br-phenyl, benzoxazole, methylphenyl, thione | Not reported | DMSO, DMF |

Key Observations :

- Bromine Position : Moving the bromine from position 3 (target compound) to position 5 (CID 12217070) alters electronic distribution, affecting nucleophilic substitution rates .

- Hybrid Heterocycles : The benzoxazole-thione derivative (C₂₂H₁₅BrN₄OS) exhibits extended conjugation, which may enhance UV absorption and antimicrobial activity .

Comparative Syntheses

- 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (1609402-81-4) : Prepared via halogen exchange reactions, where a precursor chloride is replaced with bromine using KBr under acidic conditions .

- 5-Bromo-3-phenyl-1H-1,2,4-triazole (CID 12217070) : Synthesized by cyclocondensation of phenylhydrazine with bromoacetonitrile, followed by oxidation .

Challenges : The steric bulk of the 2-methylimidazole group in the target compound complicates regioselective bromination, requiring optimized catalysts like ceric ammonium nitrate (CAN) .

Biological Activity

3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C_8H_9BrN_4

- SMILES Notation : BrC1=NC(=N)N(C(=C1)C)C

- Molecular Weight : 229.09 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In particular, compounds containing the triazole moiety have shown significant antifungal and antibacterial activities. For example, a study demonstrated that various triazole derivatives exhibited potent inhibition rates against fungal growth compared to traditional antifungal agents like metronidazole .

Anticancer Activity

The anticancer potential of triazoles has been widely documented. Research indicates that 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study involving similar triazole compounds revealed their ability to induce cell cycle arrest and apoptosis in cancer cell lines .

Enzyme Inhibition

Triazole derivatives are known to act as enzyme inhibitors. Specifically, they can inhibit carbonic anhydrase and other enzymes involved in tumor progression. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance enzyme inhibitory activity .

Study 1: Antifungal Activity

In a comparative study on the antifungal activity of various triazoles, 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole was found to exhibit an inhibition rate of over 80% against Candida albicans at a concentration of 50 µg/mL. This result positions it as a promising candidate for further development as an antifungal agent.

Study 2: Anticancer Potential

A preclinical evaluation assessed the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that treatment with 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole resulted in a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as a chemotherapeutic agent.

The biological activity of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is attributed to its ability to interact with specific biological targets:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial pathogens.

- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Q & A

Basic Research Question

- 1H/13C NMR : The bromine atom induces distinct deshielding effects on adjacent protons (δ 7.5–8.5 ppm for triazole protons), while imidazole substituents show characteristic splitting patterns .

- X-ray crystallography : SHELX software refines crystallographic data to validate bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between triazole and imidazole rings . ORTEP-3 graphical interfaces aid in visualizing molecular packing and hydrogen-bonding networks .

What in vitro assays are suitable for preliminary screening of biological activity?

Basic Research Question

Common assays include:

- Antifungal activity : Microdilution assays against Candida albicans (MIC values <50 µg/mL suggest potency) .

- Antioxidant potential : DPPH radical scavenging, with IC50 compared to ascorbic acid .

- Enzyme inhibition : COX-2 inhibition assays using fluorescence-based kits, noting IC50 discrepancies due to imidazole’s metal-binding affinity .

How can reaction conditions be optimized to mitigate low yields in imidazole-triazole coupling?

Advanced Research Question

- Catalyst screening : Copper(I) iodide outperforms Pd catalysts in minimizing byproducts (e.g., dimerization) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yield by 15–20% .

- Solvent-free conditions : Reduce purification complexity but require precise temperature control to avoid decomposition .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from:

- Solubility differences : Use DMSO as a universal solvent and validate concentration via LC-MS .

- Structural analogs : Compare activity of 3-bromo derivatives with non-brominated counterparts to isolate halogen effects .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal assays) and include positive controls (e.g., fluconazole) .

What computational approaches enhance understanding of this compound’s reactivity and binding modes?

Advanced Research Question

- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, correlating with experimental bromine substitution patterns .

- Molecular docking : AutoDock Vina models interactions with COX-2 (binding energy <−7 kcal/mol suggests strong affinity) .

- MD simulations : Assess stability of triazole-imidazole conformers in aqueous vs. lipid environments .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Question

- Polymorphism : Slow evaporation from acetonitrile yields monoclinic crystals (P21/c space group), while rapid cooling produces less stable forms .

- Twinned data : SHELXL’s TWIN command refines overlapping diffraction patterns .

- Hydroscopicity : Handle samples under inert gas (N2/Ar) to prevent hydrate formation .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

- Bromine substitution : Replace with Cl or CF3 to modulate electron-withdrawing effects and bioactivity .

- Imidazole N-methylation : Enhances metabolic stability but may reduce solubility; balance via logP calculations .

- Triazole ring modification : Introduce thione or amino groups to diversify hydrogen-bonding capacity .

What methods assess the compound’s stability under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via UPLC .

- Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) .

- Thermal analysis : DSC/TGA profiles identify decomposition thresholds (>200°C suggests thermal robustness) .

What pharmacokinetic parameters are critical for in vivo studies?

Advanced Research Question

- Plasma protein binding : Equilibrium dialysis using human serum albumin (HSA) reveals unbound fraction (<5% indicates high binding) .

- Metabolic pathways : LC-MS/MS identifies hydroxylation or demethylation metabolites in liver microsomes .

- Blood-brain barrier permeability : Parallel artificial membrane permeability assay (PAMPA) predicts CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.